3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride
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Overview
Description
3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and a suitable amine, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent under basic conditions.
Propanoyl Chloride Addition: Finally, the propanoyl chloride moiety is introduced through a reaction with propanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidines: From reduction reactions.
Sulfonamides and Sulfonate Esters: From substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological activity and selectivity.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance binding affinity to biological targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Thiophen-2-yl)pyrimidin-2-yl)sulfonyl)propanoyl chloride: Lacks the trifluoromethyl group.
3-((4-(Thiophen-2-yl)-6-methylpyrimidin-2-yl)sulfonyl)propanoyl chloride: Has a methyl group instead of a trifluoromethyl group.
3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanoyl chloride: Has a butanoyl chloride moiety instead of propanoyl chloride.
Uniqueness
The presence of the trifluoromethyl group in 3-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)propanoyl chloride imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3S2/c13-10(19)3-5-23(20,21)11-17-7(8-2-1-4-22-8)6-9(18-11)12(14,15)16/h1-2,4,6H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZMPWZAVSSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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